Product packaging for 3-Methylene-1,4-dioxaspiro[4.5]decan-2-one(Cat. No.:)

3-Methylene-1,4-dioxaspiro[4.5]decan-2-one

Cat. No.: B11916803
M. Wt: 168.19 g/mol
InChI Key: DZFWPFWIOWEDNO-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Lactones with Exocyclic Methylene (B1212753) Groups in Chemical Research

Spirocyclic lactones that possess an exocyclic methylene group alpha to the carbonyl are a prominent structural motif in a vast number of biologically active natural products, particularly sesquiterpene lactones. nih.govmdpi.com This α-methylene-γ-lactone unit is not merely a passive structural element; it is a highly reactive electrophilic center, often responsible for the molecule's biological effects. mdpi.com

The reactivity of this moiety is attributed to the conjugation of the exocyclic double bond with the lactone's carbonyl group, which renders the exocyclic carbon susceptible to nucleophilic attack. This system acts as a potent Michael acceptor, readily reacting with biological nucleophiles such as the thiol groups of cysteine residues in proteins. mdpi.com This covalent modification of key cellular proteins is a primary mechanism behind the diverse biological activities exhibited by compounds containing this functional group, which include anti-inflammatory, anticancer, and antibacterial properties. nih.govmdpi.comresearchgate.net

Prominent examples of natural products whose activity is linked to the α-methylene-γ-lactone moiety include parthenolide and costunolide. nih.govmdpi.com The rigid, three-dimensional orientation of the spirocyclic scaffold further enhances the potential for specific interactions with biological targets, making this class of compounds a fertile ground for the development of new therapeutic agents. nih.gov The selective reactivity of these compounds with leukemia cells, while leaving normal hematopoietic cells unaffected, has made them attractive candidates for anti-leukemic drug discovery. nih.gov

Overview of the 1,4-Dioxaspiro[4.5]decan-2-one Framework as a Synthetic Motif

The 1,4-Dioxaspiro[4.5]decane framework is a bicyclic system where a five-membered dioxolane ring and a six-membered cyclohexane (B81311) ring are joined by a single shared carbon atom. wikipedia.org This structure is fundamentally a ketal, typically formed from the reaction of a cyclohexanone derivative with ethylene (B1197577) glycol. innospk.com In the context of organic synthesis, this framework is exceptionally valuable.

The isomeric compound, 1,4-Dioxaspiro[4.5]decan-8-one, is widely recognized as a versatile and highly useful bifunctional synthetic intermediate. innospk.comresearchgate.net Its utility stems from the dioxolane group acting as a protecting group for one of the carbonyls of the parent cyclohexane-1,4-dione. innospk.com This protection allows chemists to perform selective reactions on the unprotected ketone at the 8-position. This strategy is fundamental in multi-step syntheses where precise control over reactivity is required.

This spiroketal framework has been employed as a key building block in the synthesis of a wide range of important organic chemicals, including:

Pharmaceutical Intermediates : It serves as a foundational structure for crafting potent analgesic compounds. innospk.comchemicalbook.com

Neurochemical Probes : It is used to create tritium-labeled probes for studying dopamine reuptake complexes. innospk.comchemicalbook.com

Bioactive Amines : The bicyclic frame can be converted into various 5-alkoxytryptamine derivatives, such as serotonin and melatonin. chemicalbook.com

Advanced Materials : This motif is also utilized in the synthesis of liquid crystals. researchgate.net

The 1,4-Dioxaspiro[4.5]decan-2-one framework, as seen in the title compound, combines this stable and synthetically versatile spiroketal with a lactone functionality. This combination provides a rigid, well-defined three-dimensional scaffold that can be further elaborated, for instance, by introducing the reactive exocyclic methylene group, to generate complex and potentially bioactive molecules.

Below are the computed chemical and physical properties of the parent framework, 1,4-Dioxaspiro[4.5]decan-2-one.

PropertyValueSource
Molecular FormulaC₈H₁₂O₃ nih.gov
Molecular Weight156.18 g/mol nih.gov
CAS Number4423-79-4 nih.gov
Topological Polar Surface Area35.5 Ų nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count0 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B11916803 3-Methylene-1,4-dioxaspiro[4.5]decan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-methylidene-1,4-dioxaspiro[4.5]decan-3-one

InChI

InChI=1S/C9H12O3/c1-7-8(10)12-9(11-7)5-3-2-4-6-9/h1-6H2

InChI Key

DZFWPFWIOWEDNO-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=O)OC2(O1)CCCCC2

Origin of Product

United States

Synthetic Methodologies for 3 Methylene 1,4 Dioxaspiro 4.5 Decan 2 One and Its Derivatives

Direct Synthesis Strategies for 3-Methylene-1,4-dioxaspiro[4.5]decan-2-one

Direct synthetic routes to this compound focus on the sequential or concerted construction of the spirodioxolane and the methylene-lactone rings.

Multicomponent Reaction Approaches for Spiroheterocycles

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like spiroheterocycles in a single step. While a specific MCR for this compound is not extensively documented, analogous reactions suggest a plausible approach. For instance, the synthesis of spiro[indole-pyrrolidine] derivatives has been achieved through the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives. This highlights the potential of domino reactions, which involve multiple bond-forming events in one pot, for the construction of spirocyclic systems.

Ketone and Dihydroxyl Compound Reactions for Dioxaspiro Ring Formation

The formation of the 1,4-dioxaspiro[4.5]decane core is a critical step in the synthesis of the target molecule. This spiroketal is commonly formed through the acid-catalyzed reaction of a cyclic ketone with a diol. wikipedia.org In the context of this compound, cyclohexanone or a derivative would serve as the ketone component.

A key dihydroxyl compound for this synthesis is glycerol. The reaction of cyclohexanone with glycerol, typically under acidic catalysis, leads to the formation of a glycerol ketal, which is a 1,4-dioxaspiro[4.5]decane derivative. mdpi.comupb.roresearchgate.net This reaction is a well-established method for creating the spirodioxolane ring system. The use of solid superacid catalysts has also been reported to efficiently catalyze this condensation. researchgate.net

Table 1: Illustrative Conditions for Dioxaspiro Ring Formation

KetoneDiolCatalystSolventTemperature (°C)Yield (%)Reference
CyclohexanoneGlycerolSolid Superacid (SO₄²⁻/ZrO₂)Cyclohexane (B81311)100>85 researchgate.net
CyclohexanoneGlycerolClay-based heterogeneous acidIsopropanol40High mdpi.com

Dehydrohalogenation Reactions for Exocyclic Methylene (B1212753) Generation

The introduction of the exocyclic methylene group is a crucial final step. A common method to achieve this is through the dehydrohalogenation of an α-(halomethyl)-γ-lactone. This elimination reaction typically involves treating the halogenated lactone with a base to form the desired double bond.

Following the formation of the 1,4-dioxaspiro[4.5]decan-2-one ring system, a subsequent halogenation at the α-position of the lactone, followed by elimination, would yield the target compound. For example, a related synthesis of α-methylene-γ-lactones involves the oxidation of halogenomethylcyclobutanones and subsequent treatment with a base like diazabicyclononene.

Analogous Synthetic Pathways Involving the 3-Methylene-Lactone Motif and Spirocyclic Systems

Given the limited direct synthetic data for this compound, analogous synthetic strategies for related spirocyclic α-methylene-γ-lactones provide valuable insights.

Indium-Mediated Barbier-Type Reactions and Subsequent Acid-Catalyzed Cyclization

Indium-mediated Barbier-type reactions are a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of homoallylic alcohols. nih.govnih.gov This methodology can be applied to the synthesis of α-methylene-γ-butyrolactones. The reaction typically involves the addition of an allylic halide to a carbonyl compound in the presence of indium metal.

For the synthesis of a spirocyclic system, a ketone precursor containing the 1,4-dioxaspiro[4.5]decane moiety could be reacted with an appropriate allylic halide under indium-mediated conditions. The resulting homoallylic alcohol can then undergo an acid-catalyzed intramolecular cyclization, or lactonization, to form the desired spiro-lactone ring. tutorchase.com This process involves the intramolecular esterification of the hydroxy acid. tutorchase.com The synthesis of various γ-butyrolactones from allylic alcohols has been demonstrated using this approach. acs.org

Zinc-Mediated Nucleophilic Domino Reactions

Zinc-mediated reactions, particularly the Reformatsky reaction, are classic methods for the synthesis of β-hydroxy esters, which are precursors to α,β-unsaturated lactones. wikipedia.org The reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc dust yields a β-hydroxy ester. wikipedia.org Subsequent dehydration furnishes the α,β-unsaturated ester, which can then be lactonized.

More contemporary zinc-mediated domino reactions have been developed for the direct synthesis of spiro-fused α-methylene-γ-butyrolactones. acs.org These reactions often proceed through a one-pot allylation-lactonization sequence. For instance, the reaction of biorenewable aldehydes with ethyl 2-(bromomethyl)acrylate, mediated by zinc, provides an efficient route to methylene butyrolactones. acs.org A similar strategy could be envisioned starting with a ketone containing the 1,4-dioxaspiro[4.5]decane framework to generate the target spiro compound. The Reformatsky reaction offers a highly stereoselective route to spiro-α-methylene-γ-butyrolactones, especially when an α-hydroxy group is present on the ketone. rsc.org

Table 2: Comparison of Analogous Synthetic Pathways

MethodKey ReagentsIntermediateKey TransformationReference
Indium-Mediated Barbier-Type ReactionIndium, Allylic HalideHomoallylic alcoholAcid-catalyzed cyclization nih.govtutorchase.com
Zinc-Mediated Domino ReactionZinc, α-Halo esterβ-Hydroxy esterDehydration/Lactonization wikipedia.orgacs.orgrsc.org

One-Pot C–C/C–O Bond Formation Strategies for Spirolactones under Lewis Acidic Conditions

A highly efficient method for the synthesis of novel spirocyclic lactones involves a one-pot reaction that forms both C–C and C–O bonds. rsc.org This strategy has been successfully employed under Lewis acidic conditions, utilizing catalysts such as iron(III) chloride (FeCl3). rsc.org The reaction proceeds by coupling simple aliphatic exocyclic enoate esters with phenols. rsc.org A significant advantage of this method is its ability to override the typical self-aromatization of cyclohexanone-based enoate esters, favoring the desired intermolecular coupling to form the spirolactone. rsc.org This approach has also been successfully applied to indanone-derived esters, yielding novel spiro(tetra or penta)cyclic lactones with a range of functionalities on the aromatic rings. rsc.org

Table 1: Lewis Acid-Catalyzed One-Pot Spirolactone Synthesis

Reactant 1 Reactant 2 Lewis Acid Catalyst Key Feature Ref.
Exocyclic enoate ester Phenol FeCl₃ Overcomes self-aromatization rsc.org
Indanone derived ester Phenol FeCl₃ Forms polycyclic spirolactones rsc.org

1,3-Dipolar Cycloaddition Reactions with Exocyclic Methylene Dipolarophiles

The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered rings and has been applied to the synthesis of spirocyclic systems. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile, which in this context is a molecule containing an exocyclic methylene group, to form a spiro-heterocycle. wikipedia.orgmdpi.com

Specifically, nitrile oxides and nitrile imines are effective 1,3-dipoles that react with exocyclic C=N bonds to form spiro-1,2,4-oxadiazolines and spiro-1,2,4-triazolines, respectively. mdpi.com Asymmetric versions of this reaction have been developed using chiral magnesium Lewis acids to achieve high enantioselectivity in the synthesis of nitrogen-rich spirocycles from α-methylene lactams. nih.govacs.org The stereoselectivity of these cycloadditions can be influenced by the nature of the dipolarophile, with the 1,3-dipole often attacking from the less hindered face of the molecule. mdpi.com

Acid-Mediated Aminolactone Formation from Unactivated Alkenes

A direct method for the preparation of (spiro)aminolactones involves the acid-mediated reaction of unactivated alkenes. univie.ac.atresearchgate.net This approach addresses a gap in synthetic methodology by utilizing readily available and inexpensive reactants. univie.ac.atresearchgate.net The reaction proceeds by hijacking a cationic aminoalkylation pathway, leading to the formation of the aminolactone with good functional group tolerance and chemoselectivity. univie.ac.atresearchgate.net The versatility of the resulting products is demonstrated by their ability to undergo further transformations, including stereospecific rearrangements to create sterically congested scaffolds. univie.ac.at

Sonochemical Methods in Spiroketal Synthesis

Sonochemistry, which utilizes high-intensity ultrasound, offers an alternative and often more efficient route for chemical synthesis. wikipedia.org The physical and chemical effects of acoustic cavitation, such as the formation of "hot spots" with extremely high temperatures and pressures, can accelerate reactions. wikipedia.org This methodology has been applied to the synthesis of spiro compounds, including spiro-2,3-dihydroquinazolin-4(1H)-ones, under ultrasound irradiation at room temperature. uq.edu.au The use of a reusable catalyst like Amberlyst-15 in these reactions highlights the green chemistry aspects of this approach, often leading to high yields in short reaction times with simple work-up procedures. uq.edu.au The synthesis of solketal, a biofuel additive, via the acetalization of glycerol with acetone has also been efficiently achieved using an ultrasound-assisted method with a reusable magnetic nanocatalyst. rsc.org

Palladium-Catalyzed Carbonylation/Aminocarbonylation Strategies in Spirocyclic Contexts

Palladium-catalyzed reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds. uu.se In the context of spirocycle synthesis, palladium(0)-catalyzed carbonylation and aminocarbonylation reactions are particularly valuable. uu.se These methods allow for the direct incorporation of a carbonyl group (C=O) from carbon monoxide or a surrogate. mdpi.comorganic-chemistry.org

Palladium-catalyzed aminocarbonylation, for instance, is a critical process for synthesizing amides. researchgate.netorganic-chemistry.org Recent advancements have focused on the use of CO surrogates, such as molybdenum hexacarbonyl, to improve safety and operational simplicity. researchgate.netorganic-chemistry.org Palladium(II) iodide-based catalysts have been employed in oxidative carbonylation reactions to synthesize various carbonylated heterocycles. mdpi.com Furthermore, palladium-catalyzed spirocyclization, such as the Narasaka–Heck reaction, can be combined with C–H activation and annulation in a cascade process to assemble complex spirocyclic pyrrolines. nih.gov

Table 2: Palladium-Catalyzed Spirocycle Synthesis

Reaction Type Catalyst Key Transformation Ref.
Mizoroki-Heck Palladium(0) Diastereoselective spiroindoline formation uu.se
Carbonylation Palladium(0) N-capping of amino acids with aryl bromides uu.se
Oxidative Carbonylation PdI₂ Synthesis of carbonylated heterocycles mdpi.com
Narasaka–Heck/C–H activation Palladium Spirocyclic pyrroline synthesis nih.gov

Wittig-Type Reactions for Exocyclic Olefin Generation on Spirocyclic Systems

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, specifically for converting aldehydes and ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.com This reaction utilizes a phosphonium ylide to introduce the methylene group. organic-chemistry.orgmasterorganicchemistry.com In the context of this compound, a Wittig-type reaction would be a key step to introduce the exocyclic C=C bond onto a pre-formed spirolactone ketone precursor. The reaction mechanism is generally understood to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to yield the alkene and a stable phosphine oxide. organic-chemistry.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene can be influenced by the nature of the ylide. organic-chemistry.org

Functionalization Reactions of Related Dioxaspirocyclic Systems (e.g., with Organophosphorus Reagents)

The functionalization of existing dioxaspirocyclic systems can be achieved through various reactions. While specific examples for this compound are not detailed in the provided context, general principles of organic synthesis can be applied. For instance, reactions involving organophosphorus reagents are versatile. As seen in the Wittig reaction, phosphonium ylides are crucial for olefination. Other organophosphorus reagents could potentially be used for a variety of transformations on the spirolactone core or its side chains, depending on the specific functionalities present.

Stereochemical Control in Spirocyclic Lactone Synthesis

The precise control of stereochemistry is a critical aspect of synthesizing complex molecules such as this compound and its derivatives. The arrangement of atoms in three-dimensional space can significantly influence the biological activity and physical properties of these compounds. In the context of spirocyclic lactones, stereochemical control primarily involves two key areas: the enantioselective construction of the spirocyclic core to favor one enantiomer over the other, and the diastereoselective functionalization of appended groups, such as the exocyclic double bond.

Enantioselective Approaches for Spiro-γ-Lactam and Lactone Synthesis

The development of enantioselective methods for the synthesis of spiro-γ-lactams and lactones is of significant interest due to the prevalence of these motifs in biologically active natural products and pharmaceuticals. nii.ac.jp The challenge lies in creating the spirocyclic system, which often involves the formation of a quaternary stereocenter at the spiro-atom, with high enantioselectivity. acs.org

One effective strategy involves the use of chiral catalysts to induce asymmetry in the cyclization step. For instance, a nickel-catalyzed intramolecular C-acylation of lactams has been developed for the enantioselective synthesis of all-carbon quaternary centers, which can be extended to lactone systems. acs.org This method utilizes a chiral Mandyphos ligand in conjunction with a nickel catalyst to achieve high enantioselectivity in the formation of β-keto lactams, which are precursors to spirocyclic structures. acs.org The reaction is thought to proceed through the addition of a metal enolate to an aryl nitrile, followed by hydrolysis. acs.org

Another approach is the use of chiral bifunctional organocatalysts. A BINOL-derived chiral bifunctional sulfide has been successfully employed in the bromolactonization of α-allyl carboxylic acids to produce γ-chiral α-spiro-γ-lactones with good yields and high enantioselectivity. nii.ac.jp This method provides an efficient route to optically active γ-functionalized α-spiro-γ-lactones. nii.ac.jp

Furthermore, stereoselective formal [3+2] cycloaddition reactions have been developed to construct the spiro-γ-lactam core. nih.gov This methodology has been applied to the synthesis of the northern domain of ansalactam A, a natural product containing a densely functionalized spiro-γ-lactam with three contiguous stereocenters. nih.gov The key step involves the reaction of a chiral cyclic imine with an enol ether, followed by oxidation to furnish the spiro-γ-lactam as a single diastereomer. nih.gov

Catalyst/ReagentSubstrate TypeProduct TypeEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Ni(COD)₂ / SL-M004-1Lactam with tethered aryl nitrileβ-keto lactamUp to 94% ee acs.org
BINOL-derived chiral bifunctional sulfideα-allyl carboxylic acidγ-chiral α-spiro-γ-lactoneNot specified nii.ac.jp
Chiral cyclic imine / mCPBAEnol etherSpiro-γ-lactamSingle diastereomer nih.gov

Diastereoselective Control in Exocyclic Double Bond Functionalization

The exocyclic double bond in molecules like this compound is a key functional group that allows for further synthetic transformations. Controlling the diastereoselectivity of reactions at this site is crucial for the synthesis of complex derivatives with specific stereochemistries.

One common transformation of the exocyclic double bond is hydrogenation. The stereochemical outcome of this reduction can be influenced by the existing stereocenters in the molecule, leading to a diastereoselective reaction. For example, the hydrogenation of the exocyclic α,β-double bond of sesquiterpene lactones has been achieved with high stereoselectivity using biocatalysis. The microorganism Aspergillus versicolor D-1 has been shown to selectively hydrogenate the exocyclic double bond in dehydrocostuslactone, resulting in a high conversion to the corresponding saturated lactone with specific stereochemistry. nih.gov This highlights the potential of enzymatic systems to achieve high levels of diastereocontrol.

Another important reaction involving the exocyclic double bond is cycloaddition. Rhodium-catalyzed [3+2] cycloaddition reactions of γ-alkylidenebutenolides have been shown to be highly diastereoselective, leading to the formation of polyoxygenated polycyclic spirolactones. nih.gov This approach allows for the construction of complex spiro nih.govnih.govlactone moieties with the simultaneous creation of quaternary spiro stereocenters. nih.gov The diastereoselectivity is controlled by the catalyst and the substrate, and computational studies have indicated that the rhodium center plays a crucial role in the cyclization step. nih.gov

The functionalization of the exocyclic double bond can also be achieved through other addition reactions. The inherent chirality of the spirocyclic scaffold can direct the approach of reagents, leading to a preferential formation of one diastereomer. The steric hindrance on one face of the molecule can effectively block the approach of a reagent, thereby dictating the stereochemical outcome of the addition.

Reaction TypeReagent/CatalystSubstrateProductDiastereoselectivityReference
HydrogenationAspergillus versicolor D-1DehydrocostuslactoneSaturated sesquiterpene lactoneHigh nih.gov
[3+2] CycloadditionRhodium(II) catalystγ-alkylidenebutenolide and 2-diazo-1,3-ketoesterPolyoxygenated polycyclic spirolactoneHigh nih.gov

Reactivity and Reaction Mechanisms of 3 Methylene 1,4 Dioxaspiro 4.5 Decan 2 One

Reactions of the Exocyclic Methylene (B1212753) Group

The exocyclic methylene group is the primary site of reactivity in 3-Methylene-1,4-dioxaspiro[4.5]decan-2-one, participating in a range of addition and cycloaddition reactions.

Electrophilic Additions and Cycloadditions

The electron-deficient nature of the exocyclic double bond makes it an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.

As a dienophile, this compound is expected to react with conjugated dienes to form six-membered rings. The α-methylene-γ-lactone structure is a known dienophile, and its reactivity in intramolecular Diels-Alder reactions has been studied. masterorganicchemistry.comharvard.edu In these reactions, a triene containing the α-methylene-γ-butyrolactone moiety undergoes thermal cyclization to yield tricyclic products. masterorganicchemistry.com The reaction often proceeds with high stereoselectivity, favoring the formation of the endo-adduct. masterorganicchemistry.com This selectivity is attributed to secondary orbital interactions between the developing π-system of the diene and the carbonyl group of the dienophile in the transition state.

For instance, the thermal intramolecular Diels-Alder reaction of an α-methylene-γ-butyrolactone connected to a diene side chain has been shown to produce mainly the endo-isomer with a 6:1 diastereomeric ratio. masterorganicchemistry.com

Table 1: Examples of Intramolecular Diels-Alder Reactions with α-Methylene Lactone Dienophiles

Diene SystemReaction ConditionsMajor Product StereochemistryDiastereomeric Ratio (endo:exo)
(4E)-4,6-Heptadienyl110 °Cendo6:1
Dienyl side chainThermolysisendoGood diastereoselectivity

Data extrapolated from studies on analogous α-methylene-γ-butyrolactone systems. masterorganicchemistry.comharvard.edu

The exocyclic double bond of this compound can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions, reacting with 1,3-dipoles such as nitrile oxides, azomethine ylides, and diazoalkanes to form five-membered heterocyclic rings. researchgate.netnih.gov These reactions are valuable for the synthesis of complex spirocyclic systems.

The regioselectivity of these cycloadditions is governed by both electronic and steric factors, as predicted by frontier molecular orbital (FMO) theory. nih.gov Generally, the reaction proceeds via the interaction of the highest occupied molecular orbital (HOMO) of the 1,3-dipole with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile.

Asymmetric 1,3-dipolar cycloadditions have been developed for related α-methylene lactams, achieving high yields and enantioselectivities in the synthesis of spirocyclic heterocycles. researchgate.net For example, the reaction of α-methylene lactams with diazoacetates or nitrile oxides can produce spirocyclic pyrazolines and isoxazolines, respectively, with high enantioinduction. researchgate.net

Table 2: Asymmetric 1,3-Dipolar Cycloadditions with α-Methylene Lactam Analogues

1,3-DipoleDipolarophileProduct TypeYieldEnantiomeric Excess (ee)
Diazoacetateα-Methylene LactamSpirocyclic Pyrazolineup to 91%up to 89%
Nitrile Oxideα-Methylene LactamSpirocyclic IsoxazolineHighHigh

Data based on studies with α-methylene lactam systems, analogous to this compound. researchgate.net

Nucleophilic Additions and Substitution Reactions

The electron-deficient β-carbon of the exocyclic methylene group is susceptible to attack by a wide range of nucleophiles in a Michael-type or conjugate addition reaction. This is a common reaction pathway for α,β-unsaturated carbonyl compounds.

A variety of nucleophiles, including amines, thiols, and carbanions, can add to the exocyclic double bond. For the related α-methylene-β-lactones, it has been shown that nucleophiles such as cysteine, serine, lysine, threonine, and tyrosine residues can react through either Michael addition at the β-carbon or acyl addition at the carbonyl carbon. nih.gov

The addition of tertiary phosphines to α-methylene lactones has also been studied, with the reaction being significantly accelerated in comparison to open-chain esters. nih.gov This enhanced reactivity is attributed to the stabilization of the intermediate zwitterion through intramolecular interactions in the cyclic system. nih.gov

Reduction Reactions and Face Selectivity of the Double Bond

The exocyclic double bond of this compound can be selectively reduced to a methyl group. This can be achieved through catalytic hydrogenation or by using hydride reagents. The stereochemical outcome of the reduction, or face selectivity, is often influenced by the steric hindrance around the double bond and the presence of directing groups.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common method for the reduction of carbon-carbon double bonds. The hydrogen atoms are typically delivered to the less hindered face of the molecule.

Reduction can also be achieved using hydride reagents. While sodium borohydride (B1222165) (NaBH4) is generally used for the reduction of aldehydes and ketones, it is typically unreactive towards isolated esters and lactones. masterorganicchemistry.com However, in some cases, it can reduce α,β-unsaturated systems. More powerful reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the double bond and the lactone carbonyl group.

Oxidation Reactions

The exocyclic double bond is also a site for various oxidation reactions, leading to the formation of epoxides, diols, or cleavage products.

Epoxidation of the double bond can be carried out using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). stackexchange.com This reaction is generally stereospecific, with the oxygen atom being delivered to the less hindered face of the alkene. The resulting spiro-epoxide is a valuable intermediate for further synthetic transformations.

Ozonolysis of the exocyclic double bond would lead to the cleavage of the C=C bond, forming a ketone at the α-position of the lactone and formaldehyde. Subsequent workup conditions would determine the final product.

The Baeyer-Villiger oxidation is a reaction that converts ketones to esters or lactones. While not a direct oxidation of the methylene group, it is a relevant oxidation reaction for related cyclic ketones that can be used to form the α-methylene-γ-lactone core structure. youtube.com

Ring-Opening Reactions of the Lactone Moiety

The lactone ring in this compound is susceptible to cleavage through several mechanisms, most notably hydrolysis and nucleophilic attack. These reactions are fundamental to the compound's reactivity profile.

The hydrolysis of the lactone in this compound can proceed under both acidic and basic conditions, leading to the formation of a carboxylic acid with a hydroxyl group.

Under acidic conditions, the reaction is catalyzed by protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The mechanism, analogous to acid-catalyzed ester hydrolysis, likely follows an AAC2 pathway (acid-catalyzed, acyl-oxygen cleavage, bimolecular). nih.govresearchgate.nethw.ac.uk This involves the formation of a tetrahedral intermediate, followed by proton transfer and elimination of one of the ring oxygens to open the lactone. In strongly acidic media, a unimolecular AAC1 mechanism, involving the formation of an acylium ion intermediate, might also be possible. nih.govresearchgate.net

In alkaline or neutral conditions, the hydrolysis is typically initiated by the attack of a hydroxide (B78521) ion or a water molecule on the carbonyl carbon. nih.govresearchgate.net This base-catalyzed hydrolysis generally proceeds via a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). researchgate.net The reaction involves the formation of a tetrahedral intermediate which then collapses, cleaving the acyl-oxygen bond to yield the carboxylate and the alcohol.

Table 1: Proposed Hydrolytic Ring-Opening Mechanisms

ConditionProposed MechanismKey Steps
AcidicAAC21. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Ring opening.
BasicBAC21. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Ring opening to form carboxylate.

The lactone ring can also be opened by other nucleophiles. The α,β-unsaturated nature of the lactone in this compound introduces the possibility of conjugate addition (1,4-addition) in addition to direct attack at the carbonyl carbon (1,2-addition). wikipedia.orglibretexts.org

Strong, "hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor direct 1,2-addition at the carbonyl carbon. This would lead to the opening of the lactone ring and the formation of a diol after workup.

Conversely, "soft" nucleophiles, such as amines, thiols, and Gilman cuprates, are more likely to undergo conjugate addition to the β-carbon of the exocyclic methylene group. wikipedia.orgmasterorganicchemistry.com This Michael-type addition is a key reaction for α-methylene-γ-lactones. researchgate.net While this reaction does not directly open the lactone ring in the initial step, the resulting enolate intermediate can participate in subsequent reactions or be protonated to yield a saturated lactone with a new substituent at the methylene carbon. However, under certain conditions, a tandem 1,4-addition followed by lactone ring-opening can occur.

Spiro Ring System Reactivity and Transformations

The 1,4-dioxaspiro[4.5]decane moiety is a spiroketal, which is generally stable under neutral and basic conditions but can undergo transformations in the presence of acid. nih.gov

Acid-catalyzed hydrolysis of the spiroketal can lead to its cleavage, revealing the parent ketone, in this case, a derivative of cyclohexanone. The mechanism involves protonation of one of the ether oxygens, followed by ring opening to form a hemiacetal cation, which is then attacked by water to ultimately yield the ketone and ethylene (B1197577) glycol. The selective deketalization in acidic solution is a known reaction for related 1,4-dioxaspiro[4.5]decan-8-one systems. researchgate.net

Furthermore, the spiroketal ring can undergo rearrangements under acidic conditions, a reaction that has been observed for other spiroketal systems. These transformations can be influenced by the presence of other functional groups in the molecule.

Acid-Base Chemistry and Catalysis Related to the Dioxaspiro System

The oxygen atoms of the dioxaspiro system possess lone pairs of electrons, allowing them to act as Lewis bases and accept protons from Brønsted acids. This protonation is the initial step in the acid-catalyzed ring-opening and transformation reactions of the spiroketal.

The use of Lewis acids can also mediate reactions involving the spiroketal and the α,β-unsaturated lactone. A Lewis acid can coordinate to one of the oxygen atoms of the spiroketal or the carbonyl oxygen of the lactone. rsc.orgresearchgate.net Coordination to the carbonyl oxygen would further activate the α,β-unsaturated system towards nucleophilic attack. Frustrated Lewis pairs, consisting of a sterically hindered Lewis acid and a Lewis base, have been shown to mediate the polymerization of α-methylene-γ-butyrolactones. rsc.org

Base-catalyzed reactions, while less likely to directly affect the spiroketal ring, can play a significant role in the reactivity of the lactone moiety. As mentioned, base-catalyzed hydrolysis is a key ring-opening pathway. Additionally, basic conditions can promote conjugate addition reactions by deprotonating nucleophiles, thereby increasing their reactivity.

Polymerization Chemistry of 3 Methylene 1,4 Dioxaspiro 4.5 Decan 2 One

Radical Ring-Opening Polymerization (rROP) Mechanisms

Radical ring-opening polymerization (rROP) provides a valuable method for producing polymers with reduced volume shrinkage during polymerization, a desirable characteristic for applications like dental fillings and high-precision molding. mdpi.com

Initiation and Propagation Kinetics in rROP

The initiation of rROP for monomers like 3-Methylene-1,4-dioxaspiro[4.5]decan-2-one typically involves the use of a radical initiator. The process begins with the addition of a radical to the exocyclic double bond of the monomer. This initial step forms a primary radical which can then undergo a ring-opening reaction. The stability of the resulting ring-opened radical is a crucial factor in facilitating the polymerization. researchgate.net The propagation step involves the addition of the ring-opened radical to another monomer molecule, continuing the chain growth. The kinetics of these processes are influenced by factors such as monomer concentration, initiator concentration, and temperature.

Thermodynamic and Kinetic Considerations of Ring-Opening Polymerization

The polymerizability of a cyclic monomer is governed by both thermodynamic and kinetic factors. wiley-vch.de For ring-opening polymerization to be thermodynamically favorable, the Gibbs free energy of polymerization (ΔG_p) must be negative. bham.ac.uk This is often driven by the release of ring strain. mdpi.com The relationship between the standard enthalpy (ΔH°_p) and entropy (ΔS°_p) of polymerization determines the ceiling temperature (T_c), above which polymerization is not favored. bham.ac.uk Kinetically, an appropriate mechanism must exist to enable the conversion of monomer to polymer within a reasonable timeframe. wiley-vch.de The rate of polymerization is influenced by the activation energy of the propagation step and the frequency of successful monomer additions.

Chain Transfer Rates and Backbiting Reactions in Polymerization

Chain transfer reactions are a common occurrence in radical polymerizations and can influence the molecular weight of the resulting polymer. These reactions involve the transfer of a radical from the growing polymer chain to another molecule, such as a monomer, solvent, or a deliberately added chain transfer agent.

Backbiting reactions are a specific type of intramolecular chain transfer where the radical end of a growing polymer chain abstracts a hydrogen atom from another part of the same chain. upenn.edu This often results in the formation of a more stable tertiary radical and can lead to the formation of short-chain branches. upenn.edu The favorability of backbiting depends on the ring size of the transition state, with six-membered rings (1,5-backbiting) and eight-membered rings (1,7-backbiting) often being the most energetically favorable. upenn.edu

Copolymerization with Conventional Vinyl Monomers

Copolymerization of this compound with conventional vinyl monomers is a strategy to create polymers with tailored properties, such as degradability. rsc.org

Determination of Reactivity Ratios and Monomer Sequence Distribution

The reactivity ratios, r₁ and r₂, are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards the same and the other monomer. escholarship.org These ratios can be determined using methods like the Fineman-Ross or Kelen-Tüdös methods, which rely on analyzing the composition of the copolymer formed at low monomer conversions from different initial monomer feed ratios. scielo.org The values of the reactivity ratios dictate the distribution of monomer units in the copolymer chain, which can range from random to alternating or blocky. For example, in the copolymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO) with vinyl acetate (B1210297) (VAc), the reactivity ratios were found to be r_MDO = 0.14 and r_VAc = 1.89, indicating that the VAc-terminated radical prefers to add another VAc monomer, while the MDO-terminated radical also favors adding a VAc monomer. rsc.org

Table 1: Reactivity Ratios for Copolymerization of Cyclic and Vinyl Monomers

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂
2-methylene-1,3-dioxepane (MDO)Vinyl Acetate (VAc)0.141.89
2-methylene-1,3-dioxepane (MDO)Methyl Methacrylate (MMA)0.05734.12
Methyl Acrylate (MA)Vinyl Acetate (VAc)6.30.031

This table presents experimentally determined reactivity ratios for the copolymerization of various cyclic and vinyl monomers. Data sourced from multiple studies. rsc.orgtue.nltue.nl

Controlled Radical Polymerization Techniques (e.g., RAFT)

There is no available research dedicated to the controlled radical polymerization of This compound using techniques like RAFT. Such studies would be essential to understand the kinetics of polymerization, the control over molecular weight and dispersity of the resulting polymers, and the potential for creating well-defined polymer architectures. Without experimental data, any discussion on reaction conditions, suitable chain transfer agents, or the characteristics of the resulting polymers would be purely speculative.

Computational and Theoretical Studies

Electronic Structure and Reactivity Predictions

The electronic structure of 3-Methylene-1,4-dioxaspiro[4.5]decan-2-one is dominated by the α,β-unsaturated lactone functionality. This moiety, characterized by a conjugated system of a carbonyl group and an exocyclic double bond, is known to be highly reactive. The exocyclic double bond is polarized due to the electron-withdrawing effect of the adjacent carbonyl group, rendering the exocyclic methylene (B1212753) carbon electrophilic.

Computational studies on similar α,β-unsaturated lactones reveal that the highest occupied molecular orbital (HOMO) is typically located on the C=C double bond, while the lowest unoccupied molecular orbital (LUMO) is centered on the carbonyl group and the exocyclic methylene carbon. This distribution of frontier molecular orbitals suggests that the molecule is susceptible to nucleophilic attack at the exocyclic methylene carbon, a characteristic feature of Michael acceptors. researchgate.netnih.gov

Elucidation of Reaction Mechanisms via Computational Chemistry (e.g., DFT)

Density Functional Theory (DFT) has become a standard tool for elucidating the mechanisms of complex organic reactions. nih.gov For reactions involving molecules like this compound, DFT calculations can provide detailed information about transition state geometries, activation energies, and reaction pathways.

In the context of polymerization, computational chemistry can model the initiation, propagation, and termination steps, providing insights into the polymerization mechanism and the properties of the resulting polymer. For related methylene γ-lactams, DFT calculations have been used to understand their dimerization and cycloaddition reactions. nih.govacs.org

Conformational Analysis of the Spirocyclic System

The spiro[4.5]decane framework of this compound imparts significant conformational rigidity to the molecule. The cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric strain. This, in turn, influences the orientation of the dioxolane ring and the exocyclic methylene group.

Computational methods, such as semi-empirical and ab initio calculations, are invaluable for exploring the potential energy surface of such spirocyclic systems and identifying the most stable conformers. Conformational analysis of related 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives has been performed to understand their interaction with biological receptors, highlighting the importance of the spatial arrangement of the spirocyclic core. researchgate.netunimore.it These studies often reveal a preferred orientation of the substituents on the spirocyclic system, which can have a profound impact on the molecule's reactivity and biological activity.

Predictive Modeling for Chemical Behavior and Polymerization Parameters (e.g., Q and e values)

The Alfrey-Price Q-e scheme is a widely used empirical method to predict the reactivity of monomers in radical copolymerization. The parameter 'Q' represents the reactivity of the monomer due to resonance stabilization, while 'e' reflects the polarity of the vinyl group. Although specific Q and e values for this compound are not documented, we can infer its likely behavior by examining values for structurally related monomers.

Monomers with exocyclic double bonds, particularly those conjugated with electron-withdrawing groups like the lactone in the target molecule, are expected to have a positive 'e' value, indicating an electron-poor double bond. The 'Q' value would depend on the extent of conjugation and resonance stabilization of the radical intermediate.

The determination of Q and e values typically involves experimental copolymerization studies with a reference monomer, such as styrene (B11656) (Q=1.0, e=-0.8). stanford.edu More recent approaches have explored the use of quantum chemical descriptors derived from computational models to predict these parameters, offering a theoretical route to understanding copolymerization behavior. redalyc.org

Below is an interactive table showcasing representative Q and e values for various monomers to illustrate the concept.

MonomerQ Valuee Value
Styrene1.00-0.80
Methyl methacrylate0.740.40
Vinyl acetate (B1210297)0.026-0.22
Acrylonitrile0.601.20
Butadiene2.39-1.05

This table presents generally accepted Q and e values for common monomers to provide context for the Alfrey-Price scheme.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Monomers for Novel Polymeric Materials

There is currently no specific scientific literature detailing the polymerization of 3-Methylene-1,4-dioxaspiro[4.5]decan-2-one. The presence of a methylene (B1212753) group and a lactone ring suggests its potential as a monomer in ring-opening polymerization, a common method for producing biodegradable polyesters. However, without experimental data, any discussion on the design and synthesis of biodegradable polymers or the development of specialty polymers from this specific monomer would be speculative.

Design and Synthesis of Biodegradable Polymers

No studies were found that utilize this compound in the synthesis of biodegradable polymers. Research in this area typically focuses on other cyclic esters and lactones.

Development of Specialty Polymers with Tailored Properties

There is no available information on the synthesis of specialty polymers using this compound or how its unique spirocyclic structure might influence the properties of resulting polymers.

Utility as Building Blocks and Scaffolds in Complex Organic Synthesis

The utility of spirocyclic systems as scaffolds in medicinal chemistry and complex organic synthesis is well-established. However, the specific application of this compound as a starting material or intermediate for these purposes is not documented in the reviewed literature.

Construction of Diverse Spirocyclic and Heterocyclic Structures

While the reactivity of the methylene group and the lactone could theoretically be exploited to construct more complex spirocyclic and heterocyclic frameworks, no specific examples or methodologies starting from this compound have been reported.

Scaffold Hybridization in Synthetic Chemistry

The concept of scaffold hybridization involves combining structural motifs to create novel molecules with unique properties. There is no evidence in the scientific literature of this compound being used in such synthetic strategies.

Integration into Green Chemistry and Sustainable Synthesis Approaches (e.g., CO2 Conversion Processes)

There is no information available regarding the integration of this compound into green chemistry practices or its potential role in processes such as CO2 conversion.

Precursor Synthesis for Advanced Chemical Products

The reactivity of the α,β-unsaturated lactone system in this compound makes it a valuable precursor for the synthesis of a variety of more complex chemical entities. The exocyclic double bond is susceptible to a range of nucleophilic and cycloaddition reactions, allowing for the introduction of diverse functionalities and the construction of new ring systems.

A primary application of this compound is in Michael additions , where a nucleophile adds to the β-carbon of the exocyclic double bond. This reaction is a powerful tool for carbon-carbon bond formation. For instance, the conjugate addition of organocuprates, such as lithium dialkylcuprates, to α,β-unsaturated lactones is a well-established method for introducing alkyl or aryl groups with high stereocontrol. rsc.orgiupac.org In the case of this compound, this would lead to the formation of 3-substituted-1,4-dioxaspiro[4.5]decan-2-ones, which are valuable intermediates for the synthesis of natural products and pharmaceuticals. The reaction of thiols, such as L-cysteine, with α-methylene lactones is also known to proceed readily via a Michael-type addition. nih.gov

The electron-deficient nature of the exocyclic double bond also makes this compound a competent dienophile in Diels-Alder reactions . This [4+2] cycloaddition with a suitable diene would afford complex spirocyclic systems containing a six-membered ring fused to the lactone. Such structures are prevalent in a number of biologically active natural products.

Furthermore, the lactone functionality itself can be a site for further transformations. Ring-opening reactions of the lactone can be achieved under basic or acidic conditions, providing access to functionalized cyclohexane (B81311) derivatives. For example, hydrolysis would yield a carboxylic acid with a protected ketone functionality, which can be further elaborated.

The following table summarizes potential transformations of this compound for the synthesis of advanced chemical products:

Reaction TypeReagents/ConditionsProduct TypePotential Applications
Michael AdditionOrganocuprates (e.g., R₂CuLi)3-Substituted-1,4-dioxaspiro[4.5]decan-2-onesNatural product synthesis, pharmaceutical intermediates
Michael AdditionThiols (e.g., Cysteine)Thioether adductsBioconjugation, synthesis of biologically active molecules
Diels-Alder ReactionDienes (e.g., Butadiene, Danishefsky's diene)Fused spirocyclic lactonesSynthesis of complex polycyclic systems
Ring-OpeningBase (e.g., NaOH) or Acid (e.g., H₂SO₄)Functionalized cyclohexanonesAccess to highly functionalized carbocyclic systems

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not abundant in the current literature, the reactivity patterns of similar α,β-unsaturated lactones strongly support its potential as a versatile synthetic precursor.

Emerging Research Areas and Unexplored Transformations

The field of spiroketal and oxaspirolactone synthesis is continually evolving, with new methodologies and applications being reported. researchgate.netnih.gov For this compound, several emerging research areas and unexplored transformations hold significant promise.

One area of growing interest is the use of asymmetric catalysis to control the stereochemistry of reactions involving this prochiral substrate. Enantioselective Michael additions, catalyzed by chiral organocatalysts or metal complexes, could provide access to optically pure 3-substituted spiro-lactones. These chiral building blocks are highly sought after in medicinal chemistry and the synthesis of complex natural products.

The development of novel cycloaddition reactions beyond the traditional Diels-Alder reaction is another promising avenue. For instance, [3+2] cycloadditions with azomethine ylides or nitrile oxides could lead to the formation of spiro-heterocyclic systems containing five-membered rings. These scaffolds are of interest due to their prevalence in biologically active compounds. A recent study described the stereoselective formation of a spirolactone skeleton through a formal [3+2] annulation of a δ-methylene lactone with a protected glyceraldehyde, highlighting the potential of such transformations. acs.org

The ring-opening polymerization (ROP) of this compound is a largely unexplored area with significant potential in materials science. While the polymerization of other methylene-containing cyclic monomers has been investigated, the specific properties of polymers derived from this spiro-lactone are yet to be determined. Such polymers could exhibit interesting thermal, mechanical, and biodegradable properties due to the presence of the spiroketal and ester functionalities in the polymer backbone.

Furthermore, the application of this compound in cascade reactions could lead to the rapid construction of molecular complexity. A single synthetic operation could trigger a sequence of reactions, such as a Michael addition followed by an intramolecular aldol (B89426) condensation or another cyclization, to generate intricate polycyclic architectures from a relatively simple starting material.

Finally, the functionalization of the spiroketal ring itself remains an area with potential for exploration. Selective opening or modification of the dioxaspiro moiety could provide access to a new range of functionalized cyclohexane derivatives that are not readily accessible through other synthetic routes.

The following table outlines some emerging and unexplored transformations for this compound:

Research AreaPotential TransformationExpected OutcomeSignificance
Asymmetric CatalysisEnantioselective Michael AdditionChiral 3-substituted spiro-lactonesAccess to optically pure building blocks for pharmaceuticals and natural products.
Novel Cycloadditions[3+2] Cycloaddition with 1,3-dipolesSpiro-heterocyclic compoundsSynthesis of novel scaffolds with potential biological activity.
Polymer ChemistryRing-Opening PolymerizationBiodegradable polymers with unique propertiesDevelopment of new sustainable materials.
Cascade ReactionsMichael addition-intramolecular cyclizationComplex polycyclic architecturesEfficient construction of molecular complexity from a simple precursor.
Spiroketal ModificationSelective ring-opening or functionalizationNovel functionalized cyclohexanesExpansion of the synthetic utility of the spiroketal motif.

Analytical Techniques for Structural Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 3-Methylene-1,4-dioxaspiro[4.5]decan-2-one, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy is anticipated to reveal a complex spectrum due to the numerous protons in distinct chemical environments. The exocyclic methylene (B1212753) protons (=CH₂) are expected to appear as two distinct signals in the downfield region, likely between δ 5.5 and 6.5 ppm, a characteristic chemical shift for α-methylene-γ-lactones. The protons on the cyclohexane (B81311) ring would present as a series of overlapping multiplets in the upfield region, typically between δ 1.5 and 2.0 ppm. The protons of the dioxolane ring are also expected to show distinct signals.

¹³C NMR Spectroscopy provides insight into the carbon skeleton. The carbonyl carbon of the lactone is predicted to have a chemical shift in the range of δ 170-180 ppm. The sp² carbons of the exocyclic double bond would likely resonate between δ 120 and 140 ppm for the quaternary carbon and around δ 80-90 ppm for the terminal CH₂ carbon. The spiro carbon, being a ketal, is expected to appear significantly downfield, likely in the δ 90-110 ppm region. The carbons of the cyclohexane and dioxolane rings would be found in the upfield region of the spectrum. For comparison, the related compound 1,4-Dioxaspiro[4.5]decan-8-one shows signals for the dioxolane carbons at around 64 ppm and the spiro carbon at approximately 108 ppm. chemicalbook.comnih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy could be employed to determine the stereochemical arrangement of the molecule, particularly the spatial relationships between protons on the different rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental values.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-170-180
C=CH₂-120-140
C=CH₂5.5-6.5 (2H, two distinct signals)80-90
Spiro-C-90-110
Dioxolane-CH₂3.5-4.5 (4H, complex multiplets)60-70
Cyclohexane-CH₂1.5-2.0 (10H, overlapping multiplets)20-40

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, providing further confirmation of its structure. The molecular ion peak [M]⁺ would be expected at m/z 168, corresponding to the molecular formula C₉H₁₂O₃. nii.ac.jp

The fragmentation of α-methylene-γ-butyrolactones often involves characteristic losses. Key fragmentation pathways for this compound would likely include:

Loss of CO: A fragment ion at m/z 140 resulting from the expulsion of a carbon monoxide molecule from the lactone ring.

Loss of CO₂: A fragment ion at m/z 124 due to the loss of carbon dioxide.

Retro-Diels-Alder type fragmentation: Cleavage of the cyclohexane ring could lead to various fragment ions.

Cleavage of the dioxolane ring: Fragmentation of the spiroketal portion of the molecule.

High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of the molecular ion and its fragments with high accuracy.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment
168[M]⁺
140[M - CO]⁺
124[M - CO₂]⁺
VariousFragments from cyclohexane and dioxolane ring cleavage

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O stretch: A strong absorption band in the region of 1750-1780 cm⁻¹, characteristic of a five-membered lactone (γ-lactone).

C=C stretch: An absorption band around 1660-1670 cm⁻¹ corresponding to the stretching of the exocyclic carbon-carbon double bond.

C-O-C stretch: Strong absorption bands in the 1000-1200 cm⁻¹ region, indicative of the C-O stretching vibrations within the lactone and the spiroketal.

=C-H stretch: A band above 3000 cm⁻¹, likely around 3080 cm⁻¹, for the stretching vibration of the vinylic C-H bonds.

-C-H stretch: Multiple bands just below 3000 cm⁻¹, in the range of 2850-2950 cm⁻¹, corresponding to the stretching of the sp³ hybridized C-H bonds of the cyclohexane and dioxolane rings.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Lactone C=O1750-1780Strong
C=C1660-1670Medium
C-O-C1000-1200Strong
=C-H~3080Medium to Weak
-C-H (sp³)2850-2950Medium to Strong

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS would be a valuable tool for both qualitative and quantitative analysis, as well as for purity assessment.

In a typical GC-MS analysis, the compound would be vaporized and passed through a capillary column, where it would be separated from any impurities or other components of a mixture based on its boiling point and interactions with the column's stationary phase. The retention time, the time it takes for the compound to elute from the column, would be a characteristic property under specific chromatographic conditions.

Upon elution, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, as described in the MS section, serves as a molecular fingerprint, allowing for its definitive identification. GC-MS is particularly useful for monitoring the progress of reactions that synthesize or involve this compound and for analyzing its presence in complex matrices.

X-ray Crystallography for Molecular Structure Determination

It is anticipated that a single-crystal X-ray diffraction study of this compound would confirm:

The spirocyclic nature of the molecule.

The near-planar geometry of the α-methylene-γ-lactone ring.

The adoption of a stable chair conformation by the cyclohexane ring.

The precise bond lengths, bond angles, and torsional angles, which would provide insight into any ring strain or steric interactions within the molecule.

This technique would provide unequivocal proof of the molecule's three-dimensional structure and stereochemistry.

Advanced Spectroscopic and Chromatographic Techniques for Mechanistic and Purity Analysis

Beyond the fundamental techniques, a deeper understanding of the reactivity and purity of this compound can be achieved through more advanced methods.

For Mechanistic Analysis:

In-situ NMR and IR spectroscopy: These techniques can be used to monitor reactions in real-time, allowing for the detection of transient intermediates and providing insights into reaction kinetics and mechanisms.

Isotope labeling studies: By selectively replacing certain atoms (e.g., hydrogen with deuterium (B1214612) or carbon-12 with carbon-13), the movement of atoms during a reaction can be traced using NMR and MS, helping to elucidate complex reaction pathways.

For Purity Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful chromatographic technique for separating and quantifying the components of a mixture. For this compound, reverse-phase HPLC could be employed to assess its purity with high accuracy. Different detector types, such as UV-Vis (as the α,β-unsaturated carbonyl system is a chromophore) or evaporative light scattering detectors (ELSD), could be utilized.

Chiral Chromatography: If the synthesis of this compound can lead to enantiomers (if a chiral center is introduced), chiral HPLC or chiral GC would be essential for separating and quantifying the enantiomeric excess.

These advanced techniques provide a more comprehensive analytical toolkit for the study of this compound, from its fundamental structure to its behavior in chemical reactions and its level of purity.

Q & A

Q. What are the recommended methods for synthesizing 3-Methylene-1,4-dioxaspiro[4.5]decan-2-one?

The synthesis of spirocyclic compounds like this compound often involves cyclization reactions. A validated approach includes the use of acetal-protected intermediates followed by deprotection or functional group modifications. For example, analogous spiro compounds have been synthesized via reactions between nitroso precursors and tert-butyl vinyl ether under controlled conditions . Experimental optimization of solvent polarity, temperature, and stoichiometric ratios is critical to achieving high yields.

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving spirocyclic structures. For refinement, use programs like SHELXL (part of the SHELX suite) to model atomic positions and thermal parameters . Dynamic NMR studies can supplement crystallographic data by analyzing conformational flexibility in solution, as demonstrated for structurally related compounds . Ensure crystals are of high quality (low mosaicity, no twinning) to avoid refinement artifacts.

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR can identify substituents and confirm spirojunction. For example, vinylidene protons in similar compounds resonate near δ 5.0–6.0 ppm, while carbonyl carbons appear at ~170–180 ppm .
  • IR : The carbonyl (C=O) stretch typically occurs at 1700–1750 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching.

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for fluorination reactions involving spirocyclic dioxolanes?

Fluorination of spirocyclic ketones (e.g., 1,4-dioxaspiro[4.5]decan-8-one) using reagents like [SF₃][SbF₆] can yield difluorinated products, but low yields and unexpected coupling constants (e.g., ²J(¹⁹F–¹⁹F) = 9.1 Hz) may arise . To address inconsistencies:

  • Verify reagent purity and stoichiometry.
  • Use low-temperature conditions (–20°C) to suppress side reactions.
  • Employ ¹⁹F NMR to monitor reaction progress and characterize intermediates.

Q. What strategies are effective for analyzing the biological activity of spirocyclic compounds?

  • In vitro assays : Screen for cytotoxicity (e.g., MCF-7 breast cancer cells) and neuroprotective activity (neuronal cell models) using IC₅₀ determinations .
  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes or receptors. For example, spirocyclic amines often target G protein-coupled receptors (GPCRs) in the central nervous system .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methylene groups) and compare bioactivity trends .

Q. How can crystallographic refinement challenges be mitigated for spirocyclic compounds?

  • Data quality : Collect high-resolution (<1.0 Å) datasets to resolve overlapping electron density.
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twinning ratios .
  • Disorder modeling : Apply PART/SUMP restraints for flexible substituents (e.g., methylene groups) .

Q. What methodological considerations apply to derivatizing this compound for pharmacological studies?

  • Functionalization : Introduce bioisosteres (e.g., trifluoroethylidene groups) via nucleophilic addition or cross-coupling reactions .
  • Prodrug design : Esterify hydroxyl groups to enhance bioavailability.
  • Toxicophore avoidance : Replace reactive moieties (e.g., chlorophenyl groups) with safer analogs while retaining activity .

Q. How should researchers address discrepancies in dynamic NMR data for conformationally flexible spirocycles?

  • Variable-temperature NMR : Perform experiments at multiple temperatures (e.g., –40°C to 60°C) to observe coalescence/decoalescence of signals.
  • DFT calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian09) to validate proposed conformers .
  • Selective decoupling : Identify coupling partners to resolve overlapping signals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.